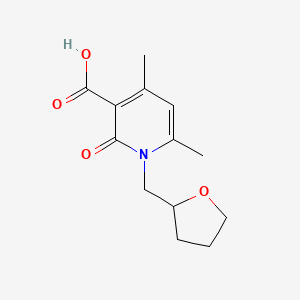

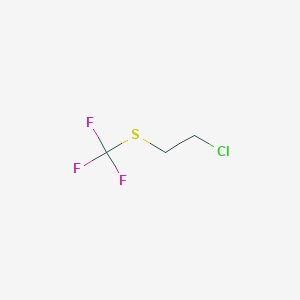

1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

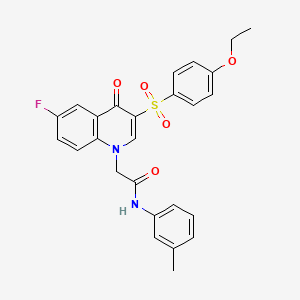

1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound belongs to the class of imidazolidine-2,4-dione derivatives and has been extensively studied for its pharmacological properties.

Scientific Research Applications

Biological and Preclinical Importance

N-sulfonylamino azinones, closely related to 1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, have been extensively investigated for their biological activities. These compounds are recognized as privileged heterocycles displaying a range of biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer properties. Specifically, a new generation of competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones shows promise for the treatment of neurological disorders such as epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).

Role in Cytochrome P450 Isoform Inhibition

Cytochrome P450 (CYP) enzymes are crucial for the metabolism of a vast array of drugs. Inhibitors of CYP isoforms play a pivotal role in understanding drug-drug interactions and the metabolic profiles of new chemical entities. While not directly cited, compounds structurally related to 1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione could contribute to the selective inhibition of specific CYP isoforms, aiding in the deciphering of their involvement in drug metabolism (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Inhibition of Aldo-Keto Reductase (AKR) 1C3

AKR1C3 inhibitors, including sulfonamide derivatives, present advantages over current therapies for conditions like castration-resistant prostate cancer, breast cancer, and acute myeloid leukemia. The role of 1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione in this context could be significant, given the broad pharmacological potential of sulfonamide inhibitors (Penning, 2017).

Hydantoin Derivatives: Medicinal Chemistry Applications

Hydantoin and its derivatives, including imidazolidine-2,4-dione compounds, are prominent scaffolds in medicinal chemistry due to their diverse biological and pharmacological activities. These compounds are crucial in the synthesis of non-natural -amino acids and their conjugates, which have potential medical applications, indicating a broad utility in therapeutic and agrochemical applications (Shaikh, Bhor, Dighe, & Kolhe, 2023).

Mechanism of Action

Target of Action

Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Mode of Action

Piperidine derivatives are known to interact with various targets, leading to a range of biological activities

Biochemical Pathways

Piperidine derivatives have been found to activate hypoxia-inducible factor 1 pathways , which could potentially be a pathway affected by this compound.

Result of Action

Piperidine derivatives have been found to exhibit a wide variety of interesting biochemical and pharmacological properties .

properties

IUPAC Name |

1-(1-cyclopropylsulfonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c21-16-12-19(17(22)20(16)14-4-2-1-3-5-14)13-8-10-18(11-9-13)25(23,24)15-6-7-15/h1-5,13,15H,6-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHOKPWRBGELDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

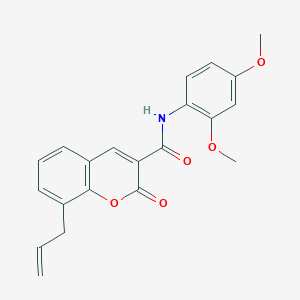

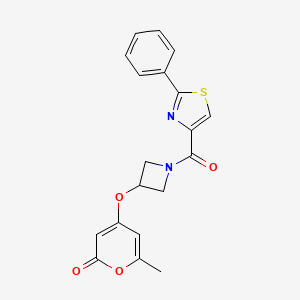

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2768885.png)

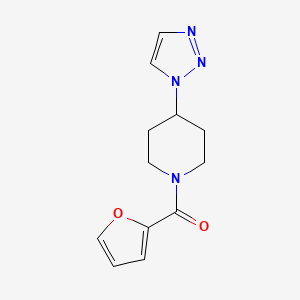

![2-[(Piperidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B2768888.png)

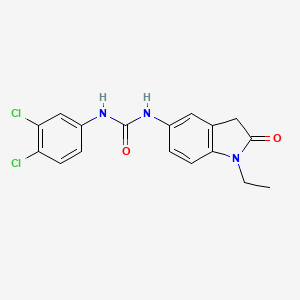

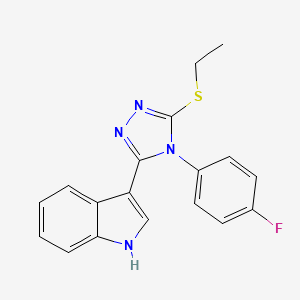

![4-[(2-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2768890.png)

![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2768893.png)